N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide is a complex organic compound notable for its unique molecular structure and significant application in various scientific fields. Its synthesis and chemical properties make it an interesting subject for study in chemistry, biology, medicine, and industry.
Mechanism of Action
- The compound’s primary targets are not explicitly mentioned in the available literature. However, it belongs to the class of N-benzenesulfonyl derivatives of heterocycles (BS-Het). These derivatives are designed based on combining two known active structures: benzenesulfonyl (BS) and 1,2,3,4-tetrahydroquinoline (THQ) .
Target of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide typically involves multi-step organic reactions. Starting with the preparation of the core tetrahydroquinoline structure, this may involve cyclization reactions facilitated by catalysts such as Lewis acids. The subsequent introduction of the benzenesulfonyl and chlorobenzene sulfonamide groups is achieved through a sequence of substitution reactions, often using reagents like sulfonyl chlorides and aromatic amines under controlled temperatures and pH conditions.
Industrial Production Methods: In an industrial context, the production of this compound would require scaling up the laboratory synthetic routes. This includes optimizing reaction conditions for large-scale reactors, ensuring high purity of intermediates, and employing robust purification methods like crystallization or chromatography. Industrial methods also emphasize cost-effectiveness and efficiency, using readily available raw materials and minimizing waste by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions where specific functional groups are converted to more oxidized forms.
Reduction: It is also susceptible to reduction, especially in the presence of hydrogenation catalysts.
Substitution: Various substitution reactions can occur, particularly electrophilic aromatic substitution given its aromatic groups.
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can be employed in hydrogenation reactions.
Major Products Formed from These Reactions: The products formed will depend on the reaction conditions and reagents. For example, oxidation may yield quinone derivatives, while reduction might produce different hydrogenated analogs.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide finds applications in various scientific research areas:
Chemistry: Its unique structure makes it a valuable subject in the study of synthetic methodologies and reaction mechanisms.
Biology: It can be used to investigate biological processes due to its potential interactions with biological macromolecules.
Medicine: Potential pharmacological properties make it a candidate for drug development, especially in targeting specific cellular pathways.
Industry: It could be utilized in the manufacturing of specialty chemicals and materials.
Comparison with Similar Compounds
Comparison with Other Compounds: When compared to similar compounds, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chlorobenzene-1-sulfonamide stands out due to its unique structural features and the specific reactivity it exhibits. Similar compounds might include other sulfonamides or tetrahydroquinoline derivatives, but each has distinct properties based on their substituents.
List of Similar Compounds:Sulfonamide Derivatives: N-(benzenesulfonyl)-p-toluenesulfonamide
Tetrahydroquinoline Derivatives: 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
This compound is indeed a fascinating compound, offering a wealth of possibilities for research and application in various scientific domains.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-17-7-4-10-20(15-17)29(25,26)23-18-11-12-21-16(14-18)6-5-13-24(21)30(27,28)19-8-2-1-3-9-19/h1-4,7-12,14-15,23H,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWMUERZIMKDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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